molecular formula C17H13NO2 B5851552 3-(2-furyl)-N-2-naphthylacrylamide

3-(2-furyl)-N-2-naphthylacrylamide

Cat. No. B5851552
M. Wt: 263.29 g/mol
InChI Key: TYKHGHGCYXNJBL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-2-naphthylacrylamide is a synthetic compound that belongs to the class of acrylamides. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-2-naphthylacrylamide is not fully understood. However, it is believed to work by binding to metal ions and forming a complex that emits fluorescence. In photodynamic therapy, it works by producing reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-furyl)-N-2-naphthylacrylamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may have some effects on cellular metabolism and oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-furyl)-N-2-naphthylacrylamide in laboratory experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, its use in photodynamic therapy may be limited by its low solubility in aqueous solutions and potential toxicity to healthy cells.

Future Directions

There are several potential future directions for research on 3-(2-furyl)-N-2-naphthylacrylamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another potential direction is the exploration of its applications in coordination chemistry and organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in photodynamic therapy.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-2-naphthylacrylamide involves the reaction of 2-naphthylamine with furfural in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain the final compound. This method is relatively simple and yields a high purity product.

Scientific Research Applications

3-(2-furyl)-N-2-naphthylacrylamide has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a fluorescent probe to detect the presence of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-naphthalen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(10-9-16-6-3-11-20-16)18-15-8-7-13-4-1-2-5-14(13)12-15/h1-12H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHGHGCYXNJBL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(naphthalen-2-yl)prop-2-enamide

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